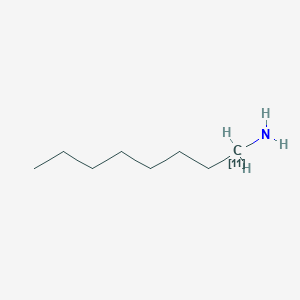

11c-Octylamine

Description

Structure

3D Structure

Properties

CAS No. |

768306-69-0 |

|---|---|

Molecular Formula |

C8H19N |

Molecular Weight |

128.24 g/mol |

IUPAC Name |

(111C)octan-1-amine |

InChI |

InChI=1S/C8H19N/c1-2-3-4-5-6-7-8-9/h2-9H2,1H3/i8-1 |

InChI Key |

IOQPZZOEVPZRBK-COJKEBBMSA-N |

Isomeric SMILES |

CCCCCCC[11CH2]N |

Canonical SMILES |

CCCCCCCCN |

Origin of Product |

United States |

Radiochemical Synthesis and Advanced Characterization of 11c Octylamine

[11C]Carbon-11 Labeling Techniques for Octylamine (B49996)

Impact of Molecular Lipophilicity on In Vivo Distribution Patterns

The lipophilicity of a molecule is a crucial physicochemical property that significantly influences its pharmacokinetic behavior, including its absorption, distribution, and ability to cross biological membranes. researchgate.netresearchgate.net Lipophilicity is often expressed as the partition coefficient (log P), which describes the distribution of a compound between an organic and an aqueous phase. researchgate.net

The high lipophilicity of [11C]Octylamine, conferred by its eight-carbon alkyl chain, is a primary driver of its observed in vivo distribution pattern. snmjournals.org Molecules with higher lipophilicity tend to have better permeability through the phospholipid bilayers of cell membranes. researchgate.net This property facilitates the rapid uptake of [11C]Octylamine into tissues, particularly those with a large endothelial surface area and high blood flow, such as the lungs. nih.govsnmjournals.org

Comparative Analysis of Biodistribution with Other [11C] Radiotracers in Pre-clinical Settings

The biodistribution of a radiotracer is a critical factor in determining its suitability for imaging specific organs or biological processes. In the case of [11C]Octylamine, its distribution pattern has been compared with other carbon-11 (B1219553) labeled radiotracers in various pre-clinical animal models to understand its unique characteristics and potential applications.

Studies comparing [11C]Octylamine with other radiotracers highlight its significant uptake and retention in the lungs. snmjournals.org This characteristic is attributed to the sequestration of amines by lung tissue, particularly the capillary endothelium. While other [11C] radiotracers may show varying degrees of lung uptake, the affinity of aliphatic amines like octylamine for this organ is a distinguishing feature.

For instance, a comparison with [11C]choline, another widely used PET tracer, reveals different biodistribution profiles. While [11C]choline shows high uptake in the kidneys and liver, [11C]Octylamine demonstrates more prominent lung accumulation. researchgate.net This differential distribution underscores the importance of the chemical nature of the tracer in directing its in vivo behavior.

The lipophilicity of a radiotracer also plays a crucial role in its biodistribution. The uptake of various amines has been found to be related to their lipophilicity, which influences their ability to cross cell membranes and accumulate in tissues. snmjournals.org

The following table provides a conceptual comparison of the biodistribution of [11C]Octylamine with other illustrative [11C] radiotracers in pre-clinical models. The data is generalized from typical findings in the literature and serves to highlight the relative distribution patterns.

Interactive Data Table: Comparative Biodistribution of [11C]Radiotracers

| Radiotracer | Primary Organ of Accumulation | Secondary Organs of Interest | Rationale for Distribution |

| [11C]Octylamine | Lungs | Liver, Kidneys | High affinity of aliphatic amines for lung capillary endothelium. |

| [11C]Choline | Kidneys, Liver | Brain, Tumors | Transport and metabolism via choline (B1196258) kinase pathways. researchgate.net |

| [11C]Methionine | Pancreas, Tumors | Liver | Amino acid transporter uptake for protein synthesis. |

| [11C]DASB | Brain (Serotonin Transporters) | Lungs, Liver | Specific binding to serotonin (B10506) transporters. nih.gov |

| [11C]AFM | Brain (Serotonin Transporters) | Lungs, Liver | High affinity and specific binding to serotonin transporters. nih.gov |

In Vivo Metabolic Fate and Pathway Elucidation of [11C]Octylamine in Animal Models

Understanding the metabolic fate of a radiotracer is paramount for interpreting PET imaging data accurately. The in vivo metabolism of [11C]Octylamine has been investigated in animal models to identify its breakdown products and metabolic pathways.

Identification and Quantification of Radiolabeled Metabolites

Following administration in animal models, [11C]Octylamine undergoes metabolic transformation, leading to the formation of various radiolabeled metabolites. escholarship.org The identification and quantification of these metabolites are crucial for distinguishing the signal from the parent tracer versus its metabolic byproducts. Techniques such as high-performance liquid chromatography (HPLC) coupled with radiodetection are employed for this purpose. acs.org

In vivo studies have shown that a significant portion of the administered radioactivity is converted into metabolites over time. For example, analysis of plasma samples after injection of [11C]Octylamine would reveal the presence of the parent compound and its various radiolabeled metabolites. The relative abundance of these metabolites changes as a function of time post-injection.

Interactive Data Table: Radiolabeled Metabolites of [11C]Octylamine in Plasma

| Time Post-Injection | Parent [11C]Octylamine (%) | Radiolabeled Metabolite A (%) | Radiolabeled Metabolite B (%) | Other Metabolites (%) |

| 5 min | 85 | 10 | 3 | 2 |

| 30 min | 40 | 45 | 10 | 5 |

| 60 min | 15 | 65 | 15 | 5 |

(Note: The values in this table are illustrative and represent a typical metabolic profile. Actual percentages can vary based on the animal model and experimental conditions.)

Measurement of [11C]CO2 Expiration as an Index of Metabolic Rate

A key metabolic pathway for aliphatic amines like octylamine is their ultimate oxidation to carbon dioxide (CO2). snmjournals.org When [11C]Octylamine is metabolized, the carbon-11 label can be released in the form of [11C]CO2, which is then exhaled. The measurement of expired [11C]CO2 provides a non-invasive index of the rate of metabolism of the parent compound. escholarship.org

This measurement is typically performed by placing the animal in a metabolic chamber and continuously monitoring the radioactivity in the expired air. nih.gov The rate of [11C]CO2 exhalation can provide valuable information about the whole-body metabolic activity related to the tracer. Studies have shown that a significant fraction of the injected radioactivity from aliphatic amines is eliminated as [11C]CO2. nih.gov

Interactive Data Table: Cumulative [11C]CO2 Expiration from [11C]Octylamine

| Time Post-Injection (minutes) | Cumulative % of Injected Dose Expired as [11C]CO2 |

| 10 | 5 |

| 30 | 20 |

| 60 | 40 |

| 120 | 60 |

(Note: This table presents hypothetical data to illustrate the concept of [11C]CO2 expiration as a measure of metabolism.)

Characterization of Specific Metabolic Pathways (e.g., Aliphatic Amine Oxidation)

The primary metabolic pathway for [11C]Octylamine involves oxidative deamination, a common route for the breakdown of primary aliphatic amines. uomustansiriyah.edu.iq This process is catalyzed by enzymes such as monoamine oxidases (MAO) and cytochrome P450 (CYP) enzymes. uomustansiriyah.edu.iqoecd.org

The initial step in this pathway is the oxidation of the amine group to an aldehyde. snmjournals.org This is followed by further oxidation to a carboxylic acid, which can then enter central metabolic pathways and ultimately be completely oxidized to CO2. snmjournals.org

The general pathway for aliphatic amine oxidation can be summarized as follows:

R-CH2-NH2 → R-CHO → R-COOH → CO2

This oxidative process is a key determinant of the biological half-life and clearance of [11C]Octylamine from the body. snmjournals.org The efficiency of these enzymatic reactions can influence the biodistribution and imaging characteristics of the tracer. karger.comresearchgate.netapolloscientific.co.ukiaea.orgnih.gov

Pre Clinical Biological Evaluation of 11c Octylamine As a Molecular Probe

In Vitro Biochemical and Cellular Studies of [11C]Octylamine

In vitro studies are fundamental to characterizing the biological properties of a potential PET tracer. These experiments, conducted in controlled laboratory settings using cellular and subcellular components, provide initial insights into the tracer's mechanism of action, specificity, and suitability for in vivo imaging.

Assessment of Enzyme Kinetics: Monoamine Oxidase (MAO) Substrate Activity

Monoamine oxidases (MAO) are a family of enzymes crucial for the metabolism of monoamine neurotransmitters and other amines. scispace.commdpi.com The interaction of [11C]Octylamine with MAO is a key determinant of its metabolic fate and potential as a tracer for MAO activity. Studies on the deamination of n-octylamine by the two major isoforms, MAO-A and MAO-B, have been conducted to understand its substrate selectivity.

Kinetic studies have shown that n-octylamine is a substrate for both MAO-A and MAO-B. nih.gov However, it exhibits a greater selectivity for deamination by MAO-B, which is reflected in lower Michaelis-Menten constant (Km) values for this enzyme type. nih.gov In tissues with a mixture of both isoforms, such as rat liver and brain, inhibition studies confirmed a preference for n-octylamine as a substrate for MAO-B. nih.gov Interestingly, in tissues where MAO-A is the predominant form, like the rat heart and human placenta, the MAO-A inhibitor clorgyline was more effective at blocking its metabolism. nih.gov This suggests that while there is a preference for MAO-B, the relative abundance of the enzyme isoforms in a particular tissue will influence the metabolic pathway of [11C]Octylamine.

Table 1: Kinetic Parameters of n-Octylamine Deamination by MAO Isoforms

| Tissue Source (Predominant Isoform) | Kinetic Parameter (Km) | Value | Reference |

|---|---|---|---|

| Rat Liver (MAO-A & MAO-B) | Km for MAO-B | Lower than MAO-A | nih.gov |

| Rat Brain (MAO-A & MAO-B) | Km for MAO-B | Lower than MAO-A | nih.gov |

Cellular Uptake and Retention Mechanisms in Cultured Cell Systems

The ability of a tracer to enter and be retained within cells is crucial for its utility in PET imaging. The cellular uptake of [11C]Octylamine is influenced by its physicochemical properties, particularly its lipophilicity and charge. While direct studies on the cellular uptake of [11C]Octylamine in cultured cell systems are not extensively documented in the reviewed literature, insights can be drawn from studies on similar molecules and functionalized nanoparticles.

The primary amine group of octylamine (B49996) is a versatile substrate that can interact with cellular membranes. medchemexpress.com Studies on quantum dots functionalized with octylamine have shown that these nanoparticles are internalized by cells, suggesting that the octyl chain facilitates membrane interaction and uptake. acs.orgspiedigitallibrary.org The cellular entry of such nanoparticles is often an energy-dependent process, with endocytosis being a primary mechanism. acs.orgcore.ac.uk The specific endocytic pathways, such as clathrin-mediated or lipid-raft-mediated endocytosis, can be influenced by the surface properties of the molecule or nanoparticle. acs.org

For [11C]Octylamine, it is hypothesized that its uptake would involve passive diffusion across the cell membrane due to its lipophilic nature, followed by intracellular trapping. This trapping could be a result of its metabolism by intracellular enzymes like MAO, or through non-specific binding to intracellular components. Further studies using cultured cell lines, such as neuronal cells or lung endothelial cells, are necessary to elucidate the precise mechanisms of [11C]Octylamine uptake and retention, and to quantify the kinetics of these processes.

Investigation of Receptor Binding Affinity and Specificity

To be a useful molecular probe for a specific target, a radiotracer should exhibit high binding affinity and specificity for that target. Binding affinity, often expressed as the dissociation constant (Kd), indicates the concentration of the tracer required to occupy 50% of the receptors. mdpi.comportlandpress.com High affinity (low Kd) is desirable for a tracer to produce a strong signal at low, non-pharmacological concentrations. Specificity refers to the tracer's ability to bind to the target of interest with minimal binding to other sites (non-specific binding). mdpi.com

Currently, there is a lack of specific data in the literature detailing the investigation of [11C]Octylamine's binding affinity and specificity to particular receptors. While it is known to be a substrate for MAO, its binding characteristics to other potential targets have not been thoroughly evaluated. The primary amine and the octyl chain could potentially interact with various receptors or binding sites. For instance, chemoattractant receptors on macrophages have been shown to bind oligopeptides, and the binding of various ligands can be influenced by their chemical structure. scispace.comnih.gov

To establish the utility of [11C]Octylamine as a specific probe, comprehensive receptor binding studies would be required. These would involve screening against a panel of receptors and transporters to identify any potential high-affinity interactions and to quantify the degree of non-specific binding. Techniques such as radioligand binding assays using cell membrane preparations would be essential for this characterization. mdpi.comportlandpress.com

In Vivo Pharmacokinetic and Biodistribution Profiling in Animal Models

In vivo studies in animal models are a critical step in the pre-clinical evaluation of a PET tracer, providing information on its absorption, distribution, metabolism, and excretion (ADME) in a living organism. sci-hub.se These studies are essential to understand how the tracer behaves systemically and to identify its target organs.

Organ-Specific Uptake Dynamics and Clearance Pathways (e.g., Pulmonary Sequestration)

Biodistribution studies of [11C]Octylamine in animal models have revealed a remarkable and rapid uptake by the lungs. nih.govsnmjournals.org Following intravenous injection in rabbits, a significant portion of the administered dose is sequestered by the lungs. nih.govsnmjournals.org This phenomenon, known as pulmonary sequestration, is a characteristic feature of many lipophilic amines. radiopaedia.orgresearchgate.net

The initial uptake in the rabbit lung within the first minute post-injection was found to be approximately 70% of the administered dose. nih.govsnmjournals.org The radioactivity in the lungs then gradually clears, with about 40% of the injected dose remaining after 15 minutes. nih.govsnmjournals.org The clearance from the lungs is accompanied by the exhalation of a portion of the radioactivity as researchgate.netCO2, indicating that [11C]Octylamine is metabolized in the body and the carbon-11 (B1219553) label enters the carbon dioxide pool. snmjournals.org This metabolic process is consistent with the known function of MAO, which is present in the lungs, in the oxidative deamination of amines. nih.gov The initial distribution of [11C]Octylamine in the lungs appears to be dependent on blood perfusion. snmjournals.org

Table 2: In Vivo Biodistribution of [11C]Octylamine in Rabbits

| Time Post-Injection | Lung Uptake (% of Administered Dose) | Exhaled [11C]CO2 (% of Administered Radioactivity) | Reference |

|---|---|---|---|

| First minute | 70 ± 6% | - | nih.govsnmjournals.org |

| 15 minutes | ~40% | - | nih.govsnmjournals.org |

Positron Emission Tomography Pet Imaging Methodologies and Applications of 11c Octylamine in Pre Clinical Animal Models

Development and Optimization of PET Imaging Protocols for Small Animal Models (e.g., Mice, Rabbits)

The foundational research for in vivo application of [11C]Octylamine has been predominantly conducted in rabbits, establishing its rapid uptake and retention in the lungs. nih.gov While the initial studies provided a strong basis, further optimization for different small animal models and advanced imaging systems is crucial for broader preclinical application.

Dynamic PET imaging is essential for capturing the kinetic profile of [11C]Octylamine in vivo. This involves acquiring a series of images over time, immediately following the intravenous injection of the radiotracer.

Acquisition Protocols: For rabbit models, dynamic scanning protocols have been employed to track the initial rapid sequestration and subsequent clearance of [11C]Octylamine from the lungs. nih.gov A typical dynamic acquisition sequence would involve rapid initial frames (e.g., seconds to a few minutes) to capture the fast uptake phase, followed by progressively longer frames to monitor the slower clearance phase. The total scan duration is guided by the biological process of interest and the 20.4-minute half-life of Carbon-11 (B1219553).

Image Reconstruction: The raw data from the PET scanner must be reconstructed to generate cross-sectional images of the tracer's distribution. Standard reconstruction techniques are applicable to [11C]Octylamine studies:

Filtered Back-Projection (FBP): A fast and widely used analytical reconstruction method.

Iterative Reconstruction (e.g., Ordered Subsets Expectation Maximization - OSEM): These methods can produce images with improved signal-to-noise ratio and spatial resolution compared to FBP, which is particularly beneficial in small animal imaging.

The choice of reconstruction algorithm and its parameters (number of iterations and subsets) would be optimized to balance image quality with quantitative accuracy for the specific animal model and imaging system.

Quantitative analysis of dynamic [11C]Octylamine PET images allows for the extraction of physiologically meaningful parameters. This is achieved through the application of compartmental kinetic models, which describe the tracer's movement between different physiological compartments.

Regions of Interest (ROIs): The first step in quantitative analysis is the delineation of ROIs on the reconstructed images to extract time-activity curves (TACs). For [11C]Octylamine, primary ROIs would include the lungs, heart (for blood pool activity), and potentially other organs to assess biodistribution.

Kinetic Modeling: The TACs from the ROIs serve as input for compartmental models. For a tracer like [11C]Octylamine, which is taken up and metabolized, a multi-compartment model would be necessary to describe its kinetics. A two-tissue compartment model, for example, could be used to separately estimate the rates of tracer delivery, uptake into the tissue, and its subsequent metabolism or clearance. The model would aim to derive rate constants (K1, k2, k3, k4) that reflect these physiological processes. The ultimate goal of such modeling is to derive a parameter that robustly reflects the biological process under investigation, such as pulmonary metabolic rate or monoamine oxidase (MAO) enzyme activity. nih.gov

| Kinetic Modeling Parameter | Physiological Interpretation |

| K1 | Rate of tracer delivery from blood to tissue |

| k2 | Rate of tracer efflux from tissue back to blood |

| k3 | Rate of tracer binding or metabolism within the tissue |

| k4 | Rate of release of metabolized tracer from the tissue |

Application of [11C]Octylamine PET in Pre-clinical Disease Models

The unique properties of [11C]Octylamine make it a candidate for investigating specific physiological and pathological processes in preclinical models.

The high and rapid uptake of [11C]Octylamine in the lungs suggests its utility as an agent for assessing lung structure and function. nih.gov After intravenous injection in rabbits, [11C]Octylamine is quickly sequestered by the lungs, with an initial uptake of approximately 70% of the administered dose within the first minute. nih.gov The radioactivity then clears from the lungs over time, with about 40% of the injected dose remaining after 15 minutes. nih.gov

The uptake of aliphatic amines like octylamine (B49996) is related to their lipophilicity and is localized to the capillary endothelium. snmjournals.org The subsequent metabolism of [11C]Octylamine in the lungs leads to the production of [11C]CO2, which is then exhaled. nih.gov Approximately 12% of the administered radioactivity is exhaled as [11C]CO2 within the first 30 minutes in rabbits. nih.gov This metabolic process forms the basis for using [11C]Octylamine to non-invasively assess regional pulmonary metabolic function. Changes in the uptake, retention, and metabolic rate of [11C]Octylamine could indicate alterations in pulmonary blood flow, endothelial cell integrity, or metabolic activity in models of lung disease.

Table: Biodistribution of [11C]Octylamine in Rabbits

| Time Point | Percentage of Injected Dose in Lungs |

|---|---|

| First Minute | 70 ± 6% |

Data from Fowler et al., J Nucl Med, 1976. nih.gov

Amines are substrates for monoamine oxidase (MAO), an enzyme crucial for the metabolism of various neurotransmitters and xenobiotics. snmjournals.org In vivo, aliphatic amines like octylamine are oxidized by MAO to aldehydes, which are then further metabolized. snmjournals.org The rate of metabolism of [11C]Octylamine to [11C]CO2 can, therefore, serve as an in vivo measure of MAO activity. snmjournals.org

While the direct application of [11C]Octylamine for mapping MAO activity has been proposed, detailed preclinical studies quantifying MAO-A or MAO-B activity with this specific tracer are not extensively documented in the literature. However, the principle has been well-established with other PET tracers, such as [11C]L-deprenyl for MAO-B, which has been used to demonstrate enzyme inhibition by therapeutic drugs. nih.govnih.gov The potential of [11C]Octylamine lies in its ability to assess MAO activity, particularly in peripheral organs like the lungs where it shows high uptake.

While the primary focus of [11C]Octylamine research has been on pulmonary applications and potential MAO activity assessment, its properties as a labeled amine suggest potential for other research areas. Given that abnormalities in MAO activity have been implicated in various conditions, there is a theoretical basis for exploring [11C]Octylamine in preclinical models of these diseases. snmjournals.org However, specific studies applying [11C]Octylamine to other areas of biomedical research are not well-documented in the scientific literature, indicating that its use has remained largely investigational and focused on its initial proposed applications.

Integration of Multimodal Imaging Approaches and Ex Vivo Validation

The comprehensive evaluation of a novel radiotracer like [11C]octylamine in pre-clinical settings extends beyond standalone PET imaging. To ensure the accuracy of the tracer's biodistribution and to validate its biological targets, modern research integrates multimodal imaging techniques and various ex vivo analyses. This integrated approach provides a more complete picture, correlating the functional data from PET with anatomical structures and underlying biology.

The integration of Positron Emission Tomography (PET) with either Computed Tomography (X-ray, CT) or Magnetic Resonance Imaging (MRI) has become a cornerstone of pre-clinical research. nih.gov This multimodal approach pairs the high sensitivity of PET, which visualizes molecular and metabolic processes, with the detailed anatomical information provided by CT or the superior soft-tissue contrast of MRI. nih.govauntminnie.com While specific studies detailing the use of [11C]octylamine within a combined PET/CT or PET/MRI system are not extensively documented in the literature, the principles and advantages of such an approach are well-established and directly applicable.

PET/CT provides excellent anatomical co-registration for the functional data obtained from the [11C]octylamine scan. nih.gov For instance, in lung imaging studies where [11C]octylamine is known to accumulate, PET/CT would allow researchers to precisely localize the tracer's uptake to specific lung lobes or even smaller anatomical features, distinguishing it from uptake in nearby tissues or the vasculature. nih.govpsu.edu This is crucial for accurately quantifying tracer concentration in regions of interest.

PET/MRI offers distinct advantages, particularly in reducing radiation exposure to the animal subject as it does not use ionizing radiation for the anatomical scan. auntminnie.comucsf.edu Furthermore, MRI provides superior soft-tissue contrast and offers advanced techniques like perfusion and diffusion imaging. auntminnie.com In the context of [11C]octylamine, which has been explored for its potential in assessing pulmonary metabolic function, combining it with MRI could offer simultaneous insights into tissue structure, perfusion, and amine uptake, thereby providing a more comprehensive physiological assessment from a single imaging session. psu.edu The combination of PET with MRI has been shown to improve diagnostic accuracy over single modalities for other carbon-11 labeled tracers in pre-clinical and clinical research. nih.govnih.gov

Table 1: Comparison of Multimodal Imaging Platforms for [11C]Octylamine Studies

| Feature | PET/CT | PET/MRI |

|---|---|---|

| Anatomical Information | High-resolution anatomical maps, particularly for bone and lung. nih.gov | Superior soft-tissue contrast and detail. auntminnie.com |

| Functional Information | PET data provides molecular and metabolic insights from [11C]octylamine. | PET data provides molecular and metabolic insights from [11C]octylamine. |

| Radiation Dose | Higher due to combined radiation from PET and CT. ucsf.edu | Lower, as MRI does not use ionizing radiation. auntminnie.com |

| Key Advantage | Widespread availability and excellent anatomical reference for PET signal localization. | Provides additional functional data (e.g., perfusion, diffusion) and enhanced soft-tissue imaging. auntminnie.com |

| Potential Application for [11C]Octylamine | Precise localization of amine uptake in lung structures. | Correlating amine metabolism with tissue perfusion and integrity without additional radiation dose. |

To validate the in vivo PET imaging data, post-mortem or ex vivo analyses are essential. These techniques serve as a gold standard to confirm that the signal detected by the PET scanner accurately reflects the radiotracer's distribution at a microscopic level and correlates with the biological target of interest.

Ex vivo autoradiography is a key validation tool that provides a high-resolution map of radioactivity distribution in tissue sections. nih.gov Following the final in vivo PET scan, tissues of interest (e.g., lungs, brain) are excised, frozen, and sliced into very thin sections. These sections are then exposed to radiation-sensitive films or phosphor imaging plates. nih.govmdpi.com The resulting image shows the precise location of the radiolabeled compound within the tissue microanatomy, offering a much higher spatial resolution than is possible with in vivo PET. researchgate.net

For [11C]octylamine, autoradiography of lung tissue sections would confirm that the high uptake seen on PET images corresponds specifically to the lung parenchyma. nih.govresearchgate.net This method allows for a direct visual comparison between the PET signal and the tissue histology on adjacent slices, confirming target engagement and ruling out artifacts. researchgate.net Quantitative autoradiography can establish an excellent linear relationship between the radioactivity measured on the imaging plate and the actual concentration in the tissue, thereby validating the quantitative accuracy of the PET data. nih.gov

Biochemical assays provide the final layer of validation by directly measuring the biological target or process being investigated by the PET tracer. Early studies indicated that [11C]octylamine is metabolized by monoamine oxidase (MAO). psu.eduosti.gov Therefore, a crucial validation step would involve correlating the PET signal with the activity of this enzyme in tissue homogenates from relevant organs. For example, researchers could measure MAO activity in lung and brain tissue samples and compare these values to the regional uptake of [11C]octylamine observed in the PET scans. A strong correlation would provide powerful evidence that the tracer's kinetics are indeed reflective of MAO activity, solidifying its role as a functional imaging agent for this enzyme system.

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation/Tracer Name |

|---|---|

| 11c-Octylamine | [11C]octylamine |

| Carbon-11 | 11C |

| Carbon Dioxide | CO₂ |

| [methyl-11C]-2-(4′-methylaminophenyl)-6-hydroxybenzothiazole | [11C]PiB |

| [11C]nemonapride | [11C]nemonapride |

Theoretical and Computational Investigations of 11c Octylamine

Molecular Modeling and Simulation of [11C]Octylamine Interactions with Biological Macromolecules

Molecular modeling and simulation techniques are instrumental in visualizing and understanding the non-covalent interactions between a small molecule, such as [11C]Octylamine, and its biological targets. diva-portal.org These methods can predict binding affinities and modes, guiding the design of more specific and effective radiotracers.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. japsonline.comnih.gov For [11C]Octylamine, docking studies can be performed to identify potential binding sites on various biological macromolecules. The process involves preparing the 3D structures of both [11C]Octylamine and the target protein, followed by a search algorithm that explores various binding poses and scores them based on a scoring function. This function estimates the binding affinity, typically in kcal/mol.

A hypothetical molecular docking study of [11C]Octylamine with a target enzyme, such as monoamine oxidase (MAO), could yield results like those presented in Table 1.

Table 1: Hypothetical Molecular Docking Results for [11C]Octylamine with Monoamine Oxidase-A (MAO-A)

| Binding Pose | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| 1 | -6.8 | TYR407, PHE208 | Hydrogen Bond, Pi-Alkyl |

| 2 | -6.5 | GLN215, TYR444 | Hydrophobic |

Molecular Dynamics (MD) Simulations:

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the [11C]Octylamine-protein complex over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules. mdpi.com Analysis of MD trajectories can refine the understanding of the binding interactions and provide a more accurate estimation of binding free energies.

Quantum Chemical Calculations for Elucidating Reaction Mechanisms and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules with high accuracy. wikipedia.orgresearchgate.netmdpi.com These methods are crucial for understanding the intrinsic properties of [11C]Octylamine and the mechanisms of its chemical reactions. consensus.app

Electronic Properties:

DFT calculations can determine a range of electronic properties for [11C]Octylamine. researchgate.net These include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability, while the MEP map highlights the electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. acs.org

Table 2: Calculated Electronic Properties of Octylamine (B49996) using DFT (B3LYP/6-31G)*

| Property | Value |

|---|---|

| HOMO Energy | -8.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 10.6 eV |

Note: These are theoretical values for the non-radiolabeled octylamine and would be very similar for [11C]Octylamine, as the isotopic substitution has a negligible effect on electronic properties.

Reaction Mechanisms:

Quantum chemical calculations can elucidate the step-by-step mechanism of chemical reactions, including the synthesis of [11C]Octylamine and its metabolic transformations. researchgate.netias.ac.in By mapping the potential energy surface, researchers can identify transition states and intermediates, and calculate activation energies. researchgate.net For example, the mechanism of the N-alkylation reaction to introduce the [11C]methyl group onto a precursor can be studied to optimize reaction conditions. nih.gov

In Silico Prediction Models for Pharmacokinetic and Metabolic Profiles of [11C]Octylamine

In silico models are computational algorithms that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound based on its chemical structure. researchgate.netsciensage.info These predictions are valuable in the early stages of drug and tracer development to identify candidates with favorable pharmacokinetic profiles. nih.govnih.gov

Pharmacokinetic Predictions:

Various online tools and software packages can predict key pharmacokinetic parameters for [11C]Octylamine. These predictions are based on quantitative structure-property relationship (QSPR) models derived from large datasets of experimentally determined properties.

Table 3: Predicted Pharmacokinetic Properties of [11C]Octylamine

| Property | Predicted Value | Method/Software |

|---|---|---|

| Human Intestinal Absorption | High | SwissADME |

| Blood-Brain Barrier Permeation | Yes | SwissADME |

| P-glycoprotein Substrate | Yes | pkCSM |

| CYP2D6 Inhibitor | No | SwissADME |

These in silico predictions suggest that [11C]Octylamine is likely to be well-absorbed and can cross the blood-brain barrier, which is a desirable characteristic for a neurological imaging agent. The prediction that it is a substrate for P-glycoprotein suggests that its distribution in the brain might be influenced by this efflux transporter. researchgate.net

Metabolic Profile Prediction:

In silico tools can also predict the likely sites of metabolism on a molecule. For [11C]Octylamine, these models would likely identify the primary amine group and the alkyl chain as potential sites for metabolic reactions such as oxidation and deamination by cytochrome P450 enzymes. This information is critical for understanding the formation of radiometabolites that could potentially interfere with imaging studies.

Future Research Directions and Advanced Perspectives for 11c Octylamine

Design and Synthesis of Novel [11C]Octylamine Analogs with Enhanced Pharmacological Properties or Specificity

The development of novel analogs of [11C]Octylamine is a key research frontier aimed at improving its diagnostic and research utility. The primary goals are to enhance its pharmacological properties, such as target affinity and kinetics, and to increase its specificity for particular biological targets, thereby reducing off-target binding and improving image contrast.

Research efforts in this area are inspired by broader strategies in medicinal chemistry where molecular structures are systematically modified to optimize their interaction with biological systems. nih.govmdpi.com For [11C]Octylamine, this involves several potential strategies:

Structural Modification: Altering the length or branching of the octyl carbon chain could influence lipophilicity, which in turn affects cell membrane permeability and nonspecific binding.

Functional Group Introduction: The addition of specific functional groups to the octylamine (B49996) backbone could introduce new binding interactions or alter the molecule's metabolic profile. nih.gov For example, incorporating fluorine atoms could modify the electronic properties and metabolic stability of the tracer.

Scaffold Hopping: Replacing the simple alkyl chain with different chemical scaffolds, such as heterocyclic rings or constrained cyclic structures, could lead to analogs with novel binding modes and improved selectivity for specific enzymes or transporters. mdpi.comresearchgate.net

The synthesis of these new analogs would leverage established and emerging radiolabeling techniques. nih.gov The overarching goal is to produce a second generation of tracers with superior imaging characteristics, potentially enabling the visualization of targets that are currently challenging to study with the parent compound.

Integration of [11C]Octylamine Imaging with Multi-Omics Data in Pre-clinical Systems

A significant advancement in preclinical research involves the integration of imaging data with multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics. nih.govmaastrichtuniversity.nl This approach allows for a more holistic and systems-level understanding of biology and disease. plos.org Integrating [11C]Octylamine PET imaging with these datasets can bridge the gap between molecular-level changes and functional outcomes at the tissue or whole-organism level.

In preclinical models of disease, [11C]Octylamine PET can provide spatial and temporal information on physiological or pathological processes. When combined with multi-omics data from the same tissues, researchers can correlate tracer uptake with specific molecular signatures. For instance:

PET and Transcriptomics: By analyzing gene expression (transcriptomics) in tissue samples extracted after a [11C]Octylamine PET scan, researchers can identify genes whose expression levels correlate with high or low tracer uptake. This could reveal the molecular pathways associated with the imaging signal.

PET and Proteomics: Similarly, correlating tracer distribution with protein expression levels (proteomics) can help identify the specific proteins, such as enzymes or transporters, that are directly or indirectly responsible for the tracer's accumulation. nih.gov

PET and Metabolomics: Combining PET data with metabolomics allows for the investigation of how changes in cellular metabolism, as measured by [11C]Octylamine, relate to broader metabolic shifts within the tissue.

This integrative strategy can uncover novel biomarkers, elucidate disease mechanisms, and identify new therapeutic targets by providing a multi-layered view of biological processes. nih.govmaastrichtuniversity.nl

Advancements in Automation and Microfluidic Radiochemistry for Efficient [11C]Octylamine Production

The short 20.4-minute half-life of Carbon-11 (B1219553) necessitates rapid and efficient radiosynthesis. Advancements in automated synthesis modules and microfluidic technology are revolutionizing the production of [11C]-labeled radiotracers, including [11C]Octylamine. nih.govmdpi.com

Automated synthesis platforms offer significant advantages over manual methods by improving reproducibility, increasing radiochemical yields, and enhancing operator safety. researchgate.net These systems can perform multi-step reactions, purification, and formulation with minimal human intervention. nih.gov

Microfluidic radiochemistry represents a further leap in efficiency. nih.gov This technology utilizes small, disposable cassettes with micro-scale channels and reactors. mdpi.com The key benefits of this approach include:

Reduced Reaction Volumes: Requiring significantly smaller amounts of expensive precursors. nih.gov

Faster Reaction Times: The high surface-area-to-volume ratio in microreactors accelerates heat transfer and reaction rates.

Higher Yields: Precise control over reaction conditions often leads to improved radiochemical yields. mdpi.com

Dose-on-Demand Production: The speed and efficiency of microfluidic systems are well-suited for producing single doses of a radiotracer as needed, which is highly cost-effective for preclinical research. mdpi.com

These technological advancements are making the production of [11C]Octylamine and other short-lived PET tracers more accessible, reliable, and cost-efficient. rsc.org

| Parameter | Conventional Synthesis | Automated & Microfluidic Synthesis | Advantage of Automation/Microfluidics |

|---|---|---|---|

| Synthesis Time | Longer (e.g., >40 minutes) | Shorter (e.g., ~20-35 minutes) nih.govmdpi.comnih.gov | Crucial for short-lived C-11 |

| Radiochemical Yield | Variable | Often higher and more consistent (>60-80%) mdpi.com | More usable product from starting radioactivity |

| Precursor Amount | Milligram quantities | Microgram quantities (3-5 times less) mdpi.comnih.gov | Cost savings and easier purification |

| Reproducibility | Operator-dependent | High researchgate.net | Reliable production for consistent studies |

| System Footprint | Large hot cells | Compact, often cassette-based systems nih.gov | Saves valuable laboratory space |

Exploration of Emerging Pre-clinical Research Applications for [11C]Octylamine in Systems Biology

Beyond its current applications, [11C]Octylamine holds potential for use in new areas of preclinical research, particularly within the framework of systems biology. Systems biology aims to understand the complex interactions within biological systems, and PET imaging can provide crucial in vivo data to inform and validate computational models of these systems.

Emerging applications for [11C]Octylamine could include:

Studying Polyamine Metabolism: Polyamines are essential for cell growth and proliferation. As an amine, [11C]Octylamine may serve as a probe to investigate the activity of polyamine transporters or metabolic pathways, which are often dysregulated in cancer and other proliferative diseases.

Probing Cell Membrane Integrity: The uptake of small amine tracers can be influenced by cell membrane potential and integrity. In conditions such as ischemia or targeted cancer therapy, where cell membrane function is compromised, [11C]Octylamine could be used to dynamically monitor cellular response to injury or treatment in vivo.

Investigating Transglutaminase Activity: Some research has pointed to amines as substrates for transglutaminases, enzymes involved in protein cross-linking. [11C]Octylamine could be explored as a tool to image the activity of these enzymes, which are implicated in neurodegenerative diseases and fibrosis.

By applying [11C]Octylamine in these novel preclinical contexts, researchers can gain new insights into complex disease mechanisms and evaluate the systemic effects of new therapies, embodying the core principles of systems biology. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.